molecular formula C₄₁H₆₆O13 B025375 [(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate CAS No. 109946-35-2

[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

Cat. No. B025375
M. Wt: 767 g/mol
InChI Key: RFCWHQNNCOJYTR-IRCAEPKSSA-N
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Description

Research on dioxaspiro compounds and their derivatives has revealed a wealth of information about their synthesis, structural analysis, and potential applications. These compounds often exhibit unique chemical behaviors due to their spirocyclic frameworks, which are of interest in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of dioxaspiro derivatives typically involves key strategies such as aldol reactions, alkyne carboxylation, and cyclization processes. For example, the aldol reaction of 1,1,1-tris(hydroxymethyl)ethane with cyclohexane in the presence of sulfonated carbon and N, N-dimethylbenzamide has been utilized to synthesize compounds with dioxaspiro frameworks (Yuan et al., 2017). Additionally, enantiomerically pure homopropargylic alcohols derived from lithium acetylide opening of epoxides have been used for constructing spiroacetal components (Schwartz et al., 2005).

Molecular Structure Analysis

X-ray diffraction techniques play a crucial role in determining the molecular structure of dioxaspiro compounds. These studies reveal the non-planar nature of the 1,3-dioxane ring and its chair conformation, highlighting the intricate three-dimensional architecture of such molecules (Brimble et al., 1997).

Chemical Reactions and Properties

Dioxaspiro derivatives undergo various chemical reactions, including polymerization which can lead to materials with unique properties. For instance, the polymerization of spiro ortho-carbonates containing double bonds has been shown to result in polymers with potential for expansion, contrasting the typical shrinkage observed in other polymerization reactions (Bailey & Endo, 1976).

Physical Properties Analysis

The physical properties of dioxaspiro compounds, such as melting points, densities, and solubilities, are influenced by their molecular structures. Techniques like melting point determination and elemental analysis provide essential data for characterizing these substances (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of dioxaspiro derivatives, including reactivity and stability, are pivotal for their application potential. Studies on their oxidation behavior, susceptibility to hydrolysis, and interaction with various reagents offer insights into how these compounds can be utilized or modified for specific purposes (Pryde et al., 1962).

Scientific Research Applications

Flexible Synthesis Approaches

Enantiomerically pure 1,7-dioxaspiro[5.5]undecanes, an essential structural component, can be synthesized using homopropargylic alcohols derived from the opening of enantiomerically pure epoxides. This method provides a versatile approach to constructing complex spiroacetal systems, including the target compound, by utilizing alkyne-based strategies for ring components (Schwartz et al., 2005).

Crystal Structural Analysis

Detailed crystallographic studies have revealed the precise stereochemistry and conformational dynamics of related spiroacetals. For instance, studies on 1,7-dioxaspiro[5.5]undecanes have showcased the specific orientations and intermolecular interactions, contributing to our understanding of the compound's molecular geometry and potential reactivity (Brimble et al., 1997).

Biological Insights and Applications

Biosynthesis and Stereochemistry

The biosynthesis and stereochemistry of spiroacetals, closely related to the target compound, have been a subject of interest, especially in the context of insect pheromones and natural product synthesis. Studies highlight the monooxygenase-catalyzed formation of spiroacetals in insects like Bactrocera cucumis, providing insights into natural biosynthetic pathways and the stereochemical preferences of enzymes involved (McErlean et al., 2002).

Chemical Ecology and Insect Pheromones

Spiroacetals play a significant role in the chemical ecology of various insects. They are often key components in insect pheromones, influencing behaviors such as mating and aggregation. Research has delved into the synthesis, absolute stereochemistry, and biological roles of these compounds in insects, providing a foundation for understanding the ecological applications of the compound (Francke & Kitching, 2001).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. This could involve toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications or areas of research involving the compound. This often requires a good understanding of the current state of research involving the compound.


Each of these areas is a significant field of study in itself, and a comprehensive analysis could involve a lot of research and expertise. If you have access to scientific databases or textbooks, those could be good places to start. You could also consider consulting with a chemistry professional or professor if you need more detailed or specific information. I hope this helps, and let me know if you have any other questions!


properties

IUPAC Name

[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-21(2)36(51-34(47)20-31(45)35-27(8)39(48)52-40(35)49)38(50-10)32(46)19-30(44)26(7)29(43)13-11-24(5)37-25(6)16-18-41(54-37)17-15-23(4)33(53-41)14-12-22(3)28(9)42/h21-26,29,31-33,36-38,43,45-46H,11-20H2,1-10H3/t22-,23+,24+,25-,26-,29-,31+,32+,33-,36+,37-,38-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCWHQNNCOJYTR-QKIDKDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@H]([C@@H](O2)[C@H](C)CC[C@@H]([C@H](C)C(=O)C[C@H]([C@@H]([C@@H](C(C)C)OC(=O)C[C@H](C3=C(C(=O)OC3=O)C)O)OC)O)O)C)O[C@H]1CC[C@H](C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894179
Record name Tautomycin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tautomycin

CAS RN

109946-35-2
Record name Tautomycin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tautomycin
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Record name Tautomycin
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Record name Tautomycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 2
[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 3
[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 4
[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 5
[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 6
[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

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